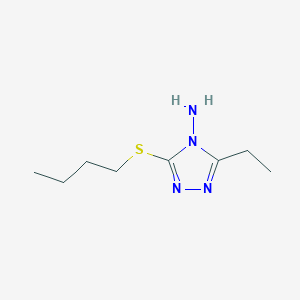

3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine

説明

3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine is a triazole derivative characterized by a 1,2,4-triazole core substituted at position 3 with a butylthio (-S-C₄H₉) group and at position 5 with an ethyl (-C₂H₅) group. This compound (CAS: 449746-07-0, Molecular Formula: C₉H₁₈N₄S, Molecular Weight: 214.33) is part of a broader class of 1,2,4-triazol-4-amines, which are notable for their versatility in medicinal and materials chemistry .

Structural confirmation would rely on NMR, X-ray crystallography, or mass spectrometry, as demonstrated for related compounds .

特性

分子式 |

C8H16N4S |

|---|---|

分子量 |

200.31 g/mol |

IUPAC名 |

3-butylsulfanyl-5-ethyl-1,2,4-triazol-4-amine |

InChI |

InChI=1S/C8H16N4S/c1-3-5-6-13-8-11-10-7(4-2)12(8)9/h3-6,9H2,1-2H3 |

InChIキー |

MSFLCSFUTMDFKQ-UHFFFAOYSA-N |

正規SMILES |

CCCCSC1=NN=C(N1N)CC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine typically involves the reaction of 4-amino-3-mercapto-5-ethyl-1,2,4-triazole with butyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of the triazole attacks the butyl halide, resulting in the formation of the butylthio derivative.

Reaction Conditions:

Reagents: 4-amino-3-mercapto-5-ethyl-1,2,4-triazole, butyl halide (e.g., butyl bromide or butyl chloride)

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

Temperature: Typically conducted at elevated temperatures (80-100°C)

Industrial Production Methods

Industrial production of 3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis.

化学反応の分析

Types of Reactions

3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydrotriazoles.

Substitution: Formation of N-alkyl or N-acyl derivatives.

科学的研究の応用

Chemistry

Catalysis: Used as a ligand in coordination chemistry for the development of novel catalysts.

Material Science: Incorporated into polymer matrices to enhance material properties.

Biology

Antimicrobial Agents: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.

Enzyme Inhibition: Studied for its ability to inhibit specific enzymes, making it a candidate for drug development.

Medicine

Anticancer Research: Evaluated for its cytotoxic effects on cancer cell lines, showing promise as a potential anticancer agent.

Drug Development: Explored as a scaffold for the design of new therapeutic agents.

Industry

Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

作用機序

The mechanism of action of 3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets

Enzymes: Inhibition of key enzymes involved in metabolic pathways.

Receptors: Binding to specific receptors, modulating their activity.

Pathways Involved

Apoptosis: Induction of apoptosis in cancer cells through the activation of caspases and other apoptotic proteins.

Oxidative Stress: Generation of reactive oxygen species (ROS) leading to oxidative stress and cell death in microbial cells.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 3-(butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine, emphasizing substituent effects on physicochemical and biological properties:

Table 1. Structural and Functional Comparison of Triazol-4-amine Derivatives

Substituent Effects on Physicochemical Properties

- Electronic Effects : Thioether groups (-S-R) donate electron density to the triazole ring via sulfur’s lone pairs, influencing reactivity and binding interactions. Fluorinated or chlorinated aryl substituents (e.g., 4-fluorobenzyl) introduce electronegative regions, promoting halogen bonding in biological targets .

生物活性

3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine (CAS No. 449745-92-0) is a compound belonging to the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. The triazole scaffold is known for its presence in various pharmacologically active compounds, including antifungal and anticancer agents. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

The molecular formula of 3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine is C8H16N4S. Its structure features a butylthio group and an ethyl substituent on the triazole ring, which may influence its biological activity.

Synthesis

The synthesis of 3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine typically involves the reaction of appropriate thiol and triazole precursors under controlled conditions. Various methods have been reported for synthesizing similar triazole derivatives with modifications that enhance their biological activity.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole core exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazoles can inhibit the proliferation of cancer cell lines through mechanisms such as inducing apoptosis and inhibiting angiogenesis . The presence of substituents like butylthio and ethyl groups may enhance these effects by improving solubility and bioavailability.

Case Study:

A study evaluating various triazole derivatives demonstrated that those with specific functional groups exhibited potent antiproliferative effects against different cancer cell lines. The incorporation of aryl groups in the triazole structure was found to significantly enhance anticancer activity .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Compounds similar to 3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine have been tested against various fungal strains. For example, a structural activity relationship study revealed that certain modifications in the triazole structure could lead to increased antifungal efficacy against pathogens like Aspergillus species .

Table 1: Antifungal Activity of Triazole Derivatives

Other Biological Activities

In addition to anticancer and antifungal properties, triazoles have been reported to exhibit anti-inflammatory and analgesic activities. Studies have highlighted their potential in treating conditions related to inflammation due to their ability to inhibit key enzymes involved in inflammatory pathways .

Pharmacokinetic Properties

Preliminary studies suggest that 3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine possesses favorable pharmacokinetic properties such as good lipophilicity and bioavailability. These characteristics align with Lipinski's Rule of Five, indicating its potential as a viable drug candidate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。